![molecular formula C27H30N6O3 B1208312 3-[[1,3-benzodioxol-5-ylmethyl-[(1-cyclopentyl-5-tetrazolyl)methyl]amino]methyl]-6-ethyl-1H-quinolin-2-one](/img/structure/B1208312.png)
3-[[1,3-benzodioxol-5-ylmethyl-[(1-cyclopentyl-5-tetrazolyl)methyl]amino]methyl]-6-ethyl-1H-quinolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[[1,3-benzodioxol-5-ylmethyl-[(1-cyclopentyl-5-tetrazolyl)methyl]amino]methyl]-6-ethyl-1H-quinolin-2-one is a member of quinolines.
Scientific Research Applications
Antimicrobial and Mosquito Larvicidal Activity
Research has shown that derivatives of quinoline, which include compounds structurally related to 3-[[1,3-benzodioxol-5-ylmethyl-[(1-cyclopentyl-5-tetrazolyl)methyl]amino]methyl]-6-ethyl-1H-quinolin-2-one, have significant antimicrobial and antifungal properties. Such compounds have been tested against various bacterial and fungal strains, showing good activity compared to standard antibiotics. Additionally, these compounds demonstrated larvicidal activity against mosquito larvae, suggesting potential utility in pest control (Rajanarendar et al., 2010).
Synthesis and Biological Evaluation for Anticancer and Antifungal Uses
Another application involves the synthesis of tetrazolylmethyl quinolines, closely related to the chemical , for their anticancer and antifungal properties. These compounds were synthesized and screened for primary cytotoxicity against various human tumor cell lines. Some showed significant growth inhibition in melanoma and breast cancer cell lines. Additionally, in vitro antifungal assays against specific fungi revealed moderate activities, highlighting their potential as therapeutic agents in cancer and fungal infections (Shaikh et al., 2017).
Photodiode Applications and Optical Characterizations
Quinoline derivatives have also been investigated for their potential in photodiode applications. A study focusing on the optical characterizations of pyrimidine fused quinolone carboxylate moiety, a structure resembling the compound , demonstrated unique optical behavior. This suggests potential use in designing and manufacturing organic photodiodes based on such nanostructured films (Elkanzi et al., 2020).
Antimicrobial and Anti-Inflammatory Activity
Quinolone derivatives have shown promising antimicrobial and anti-inflammatory activities. Studies on novel isoxazolyl pyrimido[4,5-b]quinolines and isoxazolyl chromeno[2,3-d]pyrimidin-4-ones, which share a similar chemical structure, revealed significant antimicrobial activity and potent anti-inflammatory and analgesic activities comparable to standard drugs (Rajanarendar et al., 2012).
Anticancer Activities
Derivatives of quinoline have been synthesized and evaluated for their in vitro antiproliferative activities against various human cancer cell lines, including breast, leukemia, colon, and central nervous system cancers. Some compounds showed good cytotoxicity with low IC50 values, indicating their potential as effective agents in cancer therapy (Reis et al., 2011).
properties
Product Name |
3-[[1,3-benzodioxol-5-ylmethyl-[(1-cyclopentyl-5-tetrazolyl)methyl]amino]methyl]-6-ethyl-1H-quinolin-2-one |
|---|---|
Molecular Formula |
C27H30N6O3 |
Molecular Weight |
486.6 g/mol |
IUPAC Name |
3-[[1,3-benzodioxol-5-ylmethyl-[(1-cyclopentyltetrazol-5-yl)methyl]amino]methyl]-6-ethyl-1H-quinolin-2-one |
InChI |
InChI=1S/C27H30N6O3/c1-2-18-7-9-23-20(11-18)13-21(27(34)28-23)15-32(14-19-8-10-24-25(12-19)36-17-35-24)16-26-29-30-31-33(26)22-5-3-4-6-22/h7-13,22H,2-6,14-17H2,1H3,(H,28,34) |
InChI Key |
QHZVBMXEUDRGPR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)NC(=O)C(=C2)CN(CC3=CC4=C(C=C3)OCO4)CC5=NN=NN5C6CCCC6 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



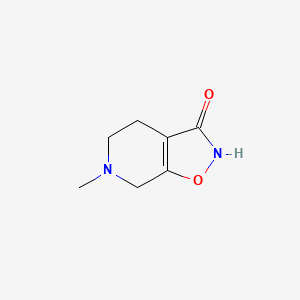
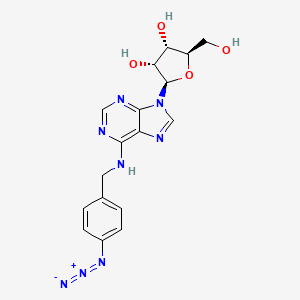
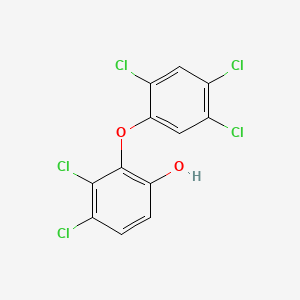
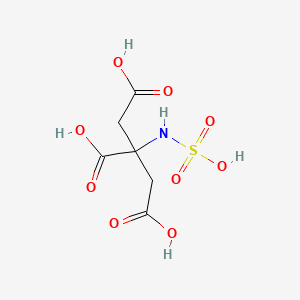
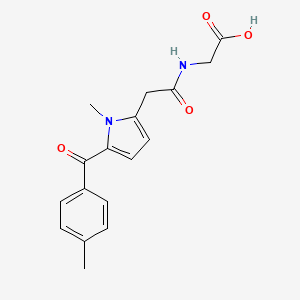

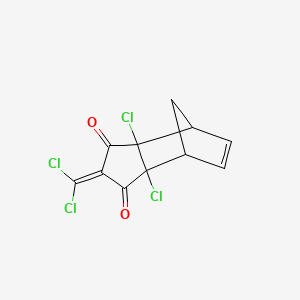
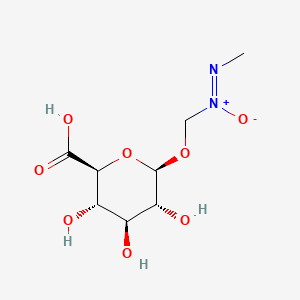
![2-chloro-N-[5-ethyl-3-[(4-methylphenyl)-oxomethyl]-2-thiophenyl]acetamide](/img/structure/B1208244.png)
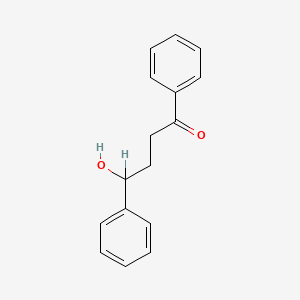
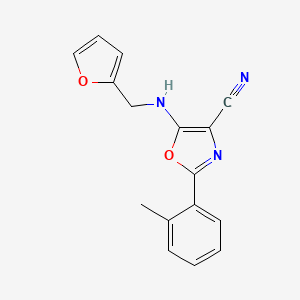
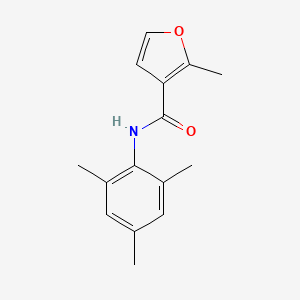
![2-[(2,4-Dichlorophenyl)methylthio]-5-pyridin-4-yl-1,3,4-oxadiazole](/img/structure/B1208253.png)
![2-[5-[(2-Chlorophenyl)methylthio]-4-(2-furanylmethyl)-1,2,4-triazol-3-yl]pyridine](/img/structure/B1208254.png)